![molecular formula C13H17BF2O2S B1432470 2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1026796-82-6](/img/structure/B1432470.png)
2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C12H17BO2 . It is commonly used in organic synthesis .
Molecular Structure Analysis
The molecular structure of these types of compounds can be determined using techniques such as X-ray diffraction .
Chemical Reactions Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used in various reactions. For example, it is used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Physical And Chemical Properties Analysis
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a colorless oil-like substance at room temperature . It has a molecular weight of 204.07 .
Scientific Research Applications
Organic Synthesis
This compound is utilized in organic synthesis, particularly in the formation of C-C and C-hetero bonds. It serves as a precursor for aryl/heteroaryl derivatives, which are fundamental structures in many organic molecules .
Medicinal Chemistry
In medicinal chemistry, the compound’s derivatives are explored for their potential as serine protease inhibitors. These inhibitors are crucial in the development of therapeutic agents for diseases where proteases play a key role .
Material Science
The molecular structure of this compound, confirmed by X-ray diffraction analysis, suggests its utility in material science, especially in crystal engineering. Its stable crystalline form can be used to develop new materials with specific optical or electronic properties .
Catalysis
Phenylboronic ester derivatives like this compound are used in catalysis. They can act as catalysts or co-catalysts in various chemical reactions, including those that are important for the production of polymers and fine chemicals .
Sensor Development
Due to its unique electrostatic potential, this compound is being studied for use in sensor technology. It could be used to develop sensors that detect biological molecules or environmental pollutants .
Drug Delivery Systems
The compound’s ability to bind to biological molecules makes it a candidate for designing drug delivery systems. It could be used to create systems that release drugs in response to specific physiological triggers .
Boron Neutron Capture Therapy (BNCT)
As a boron-containing compound, it has potential applications in BNCT, a cancer treatment method that uses boron to target and destroy cancer cells with minimal damage to surrounding healthy tissue .
Agricultural Chemistry
In agricultural chemistry, derivatives of this compound could be used to develop new pesticides or fertilizers that are more effective and environmentally friendly .
Mechanism of Action
Safety and Hazards
Future Directions
Boronic acid derivatives like 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They are significant reaction intermediates and have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
properties
IUPAC Name |
2-[4-(difluoromethylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O2S/c1-12(2)13(3,4)18-14(17-12)9-5-7-10(8-6-9)19-11(15)16/h5-8,11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSALDQKWDOUGAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1026796-82-6 | |
Record name | 2-{4-[(difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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